Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines and pyrazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with 5-amino-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: Similar in structure but lacks the azetidine moiety.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share the pyrazole core but differ in the substitution pattern and additional ring structures.
Uniqueness
Tert-butyl 3-(5-amino-1-phenyl-1H-pyrazol-3-YL)azetidine-1-carboxylate is unique due to the presence of both the azetidine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 3-(5-amino-1-phenylpyrazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-10-12(11-20)14-9-15(18)21(19-14)13-7-5-4-6-8-13/h4-9,12H,10-11,18H2,1-3H3 |
InChI Key |
MVFQXGVZVCBPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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